molecular formula C8H16NNaO4S B13641711 Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate

Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate

Cat. No.: B13641711
M. Wt: 245.27 g/mol
InChI Key: XJTRSASNHYJZFE-UHFFFAOYSA-M
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Description

Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to a propane-1-sulfinate moiety. This compound is often used in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting Boc-protected amine is then reacted with propane-1-sulfinate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Free amines

Scientific Research Applications

Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate involves the reactivity of the sulfinate and Boc-protected amino groups. The Boc group provides protection to the amino group, preventing unwanted reactions during synthesis. Upon removal of the Boc group, the free amine can participate in various chemical reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate is unique due to its specific structural arrangement, which combines a Boc-protected amino group with a propane-1-sulfinate moiety. This combination provides distinct reactivity and functionalization options compared to other similar compounds .

Properties

Molecular Formula

C8H16NNaO4S

Molecular Weight

245.27 g/mol

IUPAC Name

sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfinate

InChI

InChI=1S/C8H17NO4S.Na/c1-8(2,3)13-7(10)9-5-4-6-14(11)12;/h4-6H2,1-3H3,(H,9,10)(H,11,12);/q;+1/p-1

InChI Key

XJTRSASNHYJZFE-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NCCCS(=O)[O-].[Na+]

Origin of Product

United States

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